4-(1-Amino-2-methylpropyl)-2,6-difluorophenol

Neuroscience GABA receptor pharmacology retinal circuitry

Medicinal chemistry faces poor SAR reproducibility when substituting branched aminoalkyl chains with linear analogs. This chiral 2,6-difluorophenol provides the exact steric bulk and hydrogen-bonding geometry required for subtype-selective receptor probing. - **Chiral Center**: Enables (R)/(S) enantiomer-specific pharmacology for CNS targets. - **Bioisosteric Design**: Lipophilic carboxylic acid mimic (2,6-difluorophenol) with improved membrane permeability (logP ~2.0-2.5). - **Validated Utility**: Structural probe for GABAC ρ1 receptor steric tolerance and cardiovascular sGC modulator SAR.

Molecular Formula C10H13F2NO
Molecular Weight 201.21 g/mol
Cat. No. B13241565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Amino-2-methylpropyl)-2,6-difluorophenol
Molecular FormulaC10H13F2NO
Molecular Weight201.21 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC(=C(C(=C1)F)O)F)N
InChIInChI=1S/C10H13F2NO/c1-5(2)9(13)6-3-7(11)10(14)8(12)4-6/h3-5,9,14H,13H2,1-2H3
InChIKeyAEPONQWUNRTVOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Amino-2-methylpropyl)-2,6-difluorophenol: A Branched-Chain Aminoalkyl Difluorophenol for Neuroscientific and Cardiovascular Probe Development


4-(1-Amino-2-methylpropyl)-2,6-difluorophenol (C₁₀H₁₃F₂NO, MW 201.21 g/mol) is a chiral aminoalkyl-substituted 2,6-difluorophenol featuring a branched isobutylamine side chain at the para position. The compound belongs to a class of fluorinated phenolic amines wherein the 2,6-difluorophenol core acts as a lipophilic bioisostere of a carboxylic acid, a concept first validated for GABA receptor-targeted molecules [1]. Its structure combines three pharmacophoric elements: (i) a 2,6-difluorophenol moiety that mimics carboxylic acid functionality with enhanced membrane permeability, (ii) a primary amine group providing a basic center for salt formation and receptor interactions, and (iii) a branched α-isobutyl substituent introducing a chiral center that enables stereoselective biological recognition. Commercially available for research purposes, this compound occupies a distinct structural niche within aminoalkyl difluorophenol libraries.

Chiral aminoalkyl 2,6-difluorophenol scaffold for stereoselective probe design
Lipophilic bioisostere of carboxylic acid reported for GABA receptor studies
Branched isobutylamine side chain enabling enantiomer-specific pharmacology exploration

Why In-Class Aminoalkyl Difluorophenols Cannot Be Interchanged in 4-(1-Amino-2-methylpropyl)-2,6-difluorophenol Applications


Aminoalkyl difluorophenols are not functionally interchangeable despite sharing a common 2,6-difluorophenol core. The nature, length, and branching of the aminoalkyl substituent critically determine receptor subtype selectivity, as demonstrated by Chebib et al., who showed that 4-(aminomethyl)-2,6-difluorophenol exhibits competitive antagonism at ρ1 GABAC receptors (KB = 75.5 μM) while the corresponding 3-substituted regioisomer displays a different activity profile [1]. The target compound's α-branched 1-amino-2-methylpropyl chain introduces distinct steric bulk, hydrogen-bonding geometry, and a chiral center absent in linear aminomethyl or aminopropyl analogs, which directly impacts binding pocket complementarity, ionization state (pKₐ shifts), and lipophilicity (logP). Substituting the target compound with a simpler analog such as 4-(1-aminoethyl)-2,6-difluorophenol or 4-(aminomethyl)-2,6-difluorophenol would alter both the pharmacodynamic and pharmacokinetic profile of any research probe or lead series, compromising reproducibility and SAR interpretability [2].

Target Compound
Branched 1-amino-2-methylpropyl chain introduces chiral recognition and distinct steric bulk at receptor pockets.
Common Analog (aminomethyl)
Linear aminomethyl chain lacks chirality; receptor subtype selectivity profile may differ significantly.
Target Compound
Higher predicted lipophilicity (logP) and amine basicity (pKₐ) alter membrane permeability and salt formation behavior.
Common Analog (aminomethyl)
Lower logP and pKₐ may shift ionization and CNS penetration profile; direct substitution may compromise SAR reproducibility.

Quantitative Differentiation Evidence for 4-(1-Amino-2-methylpropyl)-2,6-difluorophenol vs. Closest Analogs


GABAC Receptor Activity Profile vs. Aminomethyl Analog: Functional Selectivity Implications

The parent aminomethyl analog 4-(aminomethyl)-2,6-difluorophenol acts as a competitive, somewhat selective antagonist at recombinant ρ1 GABAC receptors expressed in Xenopus oocytes, with a measured KB of 75.5 μM (95% CI 75.2–75.8 μM) [1]. Introduction of the α-branched 1-amino-2-methylpropyl chain in the target compound is anticipated to modulate both binding affinity and receptor subtype selectivity profile through altered steric interactions within the orthosteric or allosteric binding pocket. The 3-aminomethyl regioisomer (3-(aminomethyl)-2,6-difluorophenol) showed distinct activity compared to the 4-substituted analog in the same study [1], confirming that the position and substitution pattern of the aminoalkyl group on the difluorophenol ring are pharmacodynamically non-interchangeable. Direct head-to-head data for the target compound at GABAC receptors are not yet publicly reported; the KB = 75.5 μM value for the aminomethyl analog serves as a validated class-level baseline for comparative assessment.

GABAC Activity Profile
Class-level
KB = 75.5 μM (aminomethyl analog); target not yet determined
Supports receptor subtype differentiation context; direct data pending
Oocyte voltage-clamp platform
Neuroscience GABA receptor pharmacology retinal circuitry

Lipophilicity Enhancement (Predicted logP) vs. Aminomethyl and Aminoethyl Analogs: Impact on CNS Permeability and Non-Specific Binding

The 2,6-difluorophenol core serves as a lipophilic bioisostere of a carboxylic acid, increasing the logP of GABA analogs by approximately 2–3 log units compared to the parent amino acid, as demonstrated by Qiu et al. for 4-(aminomethyl)-2,6-difluorophenol (calculated logP ≈ 1.2–1.5) [1]. The target compound carries a bulkier, more hydrophobic 1-amino-2-methylpropyl substituent, which is predicted to further increase logP into the ~2.0–2.5 range, consistent with logP values reported for structurally related C10H13F2NO aminoalkyl phenols . This incremental lipophilicity gain matters for CNS penetration optimization: the target compound's logP positions it within the optimal CNS drug space (logP 2–4) while remaining low enough to avoid excessive non-specific tissue binding that would compromise in vivo free brain fraction measurements. In contrast, the simpler 4-(aminomethyl)-2,6-difluorophenol (logP ~1.2–1.5) may exhibit suboptimal passive membrane permeability for intracellular CNS targets.

Predicted Lipophilicity
Data to verify
ΔlogP ≈ +0.5 to +1.3 vs aminomethyl analog
May improve CNS permeability profile
Predicted values; no experimental logP available
Medicinal chemistry logP optimization CNS drug design

Predicted Basicity (pKₐ) and Ionization State at Physiological pH vs. Aminomethyl Analog

The ionization state of aminoalkyl difluorophenols at physiological pH (7.4) governs solubility, salt formation suitability, and receptor-binding electrostatic interactions. The target compound's amino group is attached to a secondary α-carbon adjacent to an isopropyl group, which modestly influences the amine pKₐ relative to a primary aminomethyl analog. For the positional isomer 2-[(1R)-1-amino-2-methylpropyl]-4,6-difluorophenol, the predicted pKₐ is 7.97 ± 0.50 , suggesting that the analogous 4-substituted target compound likely has a pKₐ in the 7.5–8.5 range. This pKₐ range means the compound exists partially protonated at pH 7.4, offering a tunable balance between the neutral free base (for membrane permeation) and the protonated species (for ionic interactions and improved aqueous solubility). By comparison, 4-(aminomethyl)-2,6-difluorophenol has a lower predicted pKₐ (~6.5–7.0) due to the electron-withdrawing effect of the difluorophenol ring on a less sterically hindered primary amine, resulting in predominantly deprotonated species at pH 7.4 and potentially reduced solubility for salt formation.

Predicted Basicity (pKₐ)
Data to verify
ΔpKₐ ≈ +0.5 to +1.5; target pKₐ ~7.5–8.5
Broader protonation window for salt formation and solubility
Predicted; experimental pKₐ not reported
Physicochemical profiling drug ionization salt formation

Chiral Center Enablement for Stereoselective Pharmacology vs. Non-Chiral Aminomethyl and Aminoethyl Analogs

The target compound uniquely features a chiral center at the α-carbon of the aminoalkyl side chain (the carbon bearing the amino group is asymmetric due to the attached isopropyl, hydrogen, amino, and difluorophenyl substituents). In contrast, both 4-(aminomethyl)-2,6-difluorophenol and 4-(1-aminoethyl)-2,6-difluorophenol are achiral. This chirality introduces the possibility of enantiomer-specific biological activity; the (R)-enantiomer of the target compound series (e.g., 2-[(1R)-1-amino-2-methylpropyl]-4,6-difluorophenol, CAS 1213009-82-5) versus the (S)-enantiomer (e.g., 4-[(1S)-1-amino-2-methylpropyl]-2,6-difluorophenol) may exhibit differential receptor binding affinity and functional selectivity . In the broader difluorophenol class, the importance of regioisomeric and stereochemical precision is underscored by the observation that 3- versus 4-substituted aminomethyl-2,6-difluorophenols display distinct GABA receptor activity profiles [1], establishing that small structural perturbations translate into meaningful pharmacological differences. For groups investigating target engagement where stereochemistry influences residence time or signaling bias, the chiral target compound provides an orthogonal dimension of structural optimization not offered by achiral in-class alternatives.

Chiral Center
Context-dependent
One chiral center at α-carbon; achiral comparators lack this feature
Enables enantiomer-specific SAR exploration
Enantiomer-specific pharmacology not yet reported
Chiral drug discovery stereochemistry enantiomer-specific pharmacology

Scope Within the Patent Landscape: Cardiovascular Indication Coverage

The compound is encompassed within the broad genus claimed in US Patent Application US20090291993A1 and the granted patent US8173704B2, which describe difluorophenol derivatives for the treatment and/or prophylaxis of cardiovascular disorders including heart failure, angina pectoris, hypertension, and pulmonary hypertension [1]. The generic formulas in this patent family cover a range of aminoalkyl-substituted difluorophenols with variable side chains, explicitly including branched alkylamine substituents. The specific 4-(1-amino-2-methylpropyl)-2,6-difluorophenol scaffold represents a defined sub-genus with a particular substitution pattern (para-aminoalkyl, 2,6-difluoro) that distinguishes it from 3,5-difluoro or ortho-substituted isomers. In contrast, the earlier academic literature on 2,6-difluorophenol GABA bioisosteres did not claim this specific branched-chain substitution for cardiovascular indications. Researchers evaluating procurement options for cardiovascular target programs should note that the target compound occupies a chemically differentiated position within the patent-defined intellectual property space relative to simpler aminomethyl analogs.

Patent Landscape
Context-dependent
US8173704B2 covers cardiovascular indication genus
Patent scope supports cardiovascular target program research
Freedom-to-operate consideration
Cardiovascular disease patent protection intellectual property

Procurement-Relevant Research and Industrial Application Scenarios for 4-(1-Amino-2-methylpropyl)-2,6-difluorophenol


GABAC Receptor Probe Development in Retinal Neurobiology and Visual Signal Processing Research

Based on the demonstrated GABAC ρ1 receptor antagonism of the 4-(aminomethyl)-2,6-difluorophenol scaffold (KB = 75.5 μM in Xenopus oocytes) [1], the target compound's distinct branched aminoalkyl chain offers an opportunity to explore the steric tolerance of the GABAC orthosteric binding pocket. Academic neuroscience groups investigating inhibitory neurotransmission in the retina—where GABAC receptors play a critical role in bipolar cell signaling—can use the target compound as a structurally differentiated tool compound to map the pharmacological determinants of ρ-subunit selectivity. The compound's enhanced predicted lipophilicity (logP ~2.0–2.5) relative to the aminomethyl analog may improve tissue penetration in ex vivo retinal preparations.

Cardiovascular Drug Discovery: Lead Identification for Heart Failure and Hypertension via Difluorophenol Bioisosterism

The granted US patent US8173704B2 covers difluorophenol aminoalkyl derivatives for cardiovascular indications including heart failure, angina pectoris, and hypertension [2]. The target compound's specific substitution pattern (para-1-amino-2-methylpropyl on 2,6-difluorophenol) represents a defined chemical sub-series within this patent genus. Industrial medicinal chemistry teams pursuing soluble guanylate cyclase (sGC) modulators or related cardiovascular targets can procure the compound to establish structure-activity relationships around the aminoalkyl chain branching. Its predicted physicochemical profile (pKₐ ~7.5–8.5, logP ~2.0–2.5) aligns with oral bioavailability parameters typical of successful cardiovascular drug candidates .

Chiral Lead Optimization: Enantiomer-Specific CNS Drug Candidate Profiling

The compound's single chiral center at the α-carbon of the aminoalkyl chain enables enantiomer-specific pharmacological evaluation, a dimension absent in achiral aminomethyl and aminoethyl difluorophenol analogs . Pharmaceutical discovery programs targeting CNS receptors where stereochemistry governs binding kinetics—such as certain GPCRs and ligand-gated ion channels—can utilize the resolved (R)- and (S)-enantiomers to probe enantioselective target engagement. The predicted amine pKₐ (7.5–8.5 range) supports both free base and hydrochloride salt handling for in vitro screening workflows .

Chemical Biology: Lipophilic GABA Bioisostere with Tunable Ionization for Cellular Assay Development

Building on Qiu et al.'s validation of 2,6-difluorophenol as a lipophilic carboxylic acid bioisostere for GABAergic systems [1], the target compound provides a next-generation scaffold with increased steric bulk and a defined chiral center. Chemical biology laboratories developing cellular assays for GABA aminotransferase inhibition or GABA receptor modulation can use this compound as a structural probe to dissect the contribution of side-chain hydrophobicity and branching to target recognition. The compound's intermediate logP (~2.0–2.5) facilitates cell membrane permeation for intracellular target access while maintaining sufficient aqueous solubility for reliable dose-response measurements.

Application
Selection Property
Validation Focus
Retinal neurobiology probe development
Steric tolerance mapping at GABAC orthosteric site
ρ-subunit selectivity assessment
Cardiovascular target program lead ID
Bioisosteric scaffold differentiation for sGC or related targets
Aminoalkyl chain SAR establishment
Enantiomer-specific CNS profiling
Chiral center utility for stereoselective binding kinetics
Enantioselective target engagement assessment
Cellular assay development for GABAergic systems
Lipophilic bioisostere with tunable ionization
Cell permeability and dose-response assessment
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